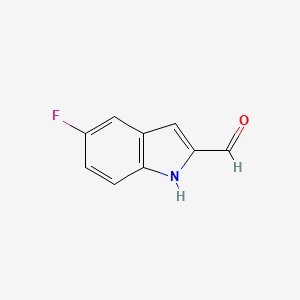

5-Fluoro-1H-indole-2-carbaldehyde

カタログ番号 B1319149

CAS番号:

220943-23-7

分子量: 163.15 g/mol

InChIキー: SVDHOCZCQXVPOU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

5-Fluoro-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C9H6FNO and a molecular weight of 163.15 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Fluoro-1H-indole-2-carbaldehyde is1S/C9H6FNO/c10-7-1-2-9-6 (3-7)4-8 (5-12)11-9/h1-5,11H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

5-Fluoro-1H-indole-2-carbaldehyde is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 163.15 .科学的研究の応用

1. Synthesis of Indole Derivatives

- Summary of Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

2. Biological Potential of Indole Derivatives

- Summary of Application : Indole derivatives have shown potential as anti-HIV-1 agents .

- Methods of Application : Molecular docking studies were performed on a series of novel indolyl and oxochromenyl xanthenone derivatives .

- Results or Outcomes : The results of these studies are not specified in the source .

3. Preparation of Curcumin Derivatives

- Summary of Application : Indole-5-carboxaldehyde, a similar compound to 5-Fluoro-1H-indole-2-carbaldehyde, is used as a reactant in the preparation of curcumin derivatives .

- Methods of Application : The compound is used in the synthesis of para-para stilbenophanes by McMurry coupling .

- Results or Outcomes : These curcumin derivatives have shown anti-proliferative and anti-inflammatory properties .

4. Synthesis of Selected Alkaloids

- Summary of Application : Indole derivatives are used in the synthesis of selected alkaloids .

- Methods of Application : The construction of indoles as a moiety in selected alkaloids is highlighted .

- Results or Outcomes : The specific results of these syntheses are not specified in the source .

5. Anti-HIV-1 Agents

- Summary of Application : Some indole derivatives have shown potential as anti-HIV-1 agents .

- Methods of Application : Molecular docking studies were performed on a series of novel indolyl and oxochromenyl xanthenone derivatives .

- Results or Outcomes : The specific compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate (77) and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate (78) were most active with IC 50 values (0.060 μM and 0.045 μM respectively) .

6. Synthesis of para-para Stilbenophanes

- Summary of Application : Indole-5-carboxaldehyde, a similar compound to 5-Fluoro-1H-indole-2-carbaldehyde, is used in the synthesis of para-para stilbenophanes by McMurry coupling .

- Methods of Application : The compound is used as a reactant in the synthesis .

- Results or Outcomes : The specific results of these syntheses are not specified in the source .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-fluoro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDHOCZCQXVPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596970 | |

| Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-indole-2-carbaldehyde | |

CAS RN |

220943-23-7 | |

| Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (0.094 g, 2.488 mmol) was added to a solution of 5-fluoro-N-methoxy-N-methyl-1H-indole-2-carboxamide (0.691 g, 3.11 mmol) in tetrahydrofuran (10 ml) at 0° C. and stirred for 1 hour. The reaction mixture was cooled to 0° C. and 25% ammonia solution was added dropwise to the reaction mixture until lithium aluminium hydride color turn gray to white. Then dichloromethane and cerite was added to the reaction mixture and stirred for 30 min. The mixture was filtered through a pad of Celite and concentrated in vacuo to give 523 mg of the crude title compound. This was used for the next step without further purification:

Quantity

0.691 g

Type

reactant

Reaction Step One

Name

Synthesis routes and methods II

Procedure details

To a stirred solution of crude (5-fluoro-1H-indol-2-yl)methanol 46 (1.55 g, 9.39 mmol) in anhydrous CH2Cl2 (50 mL) at cold-bath temperature (0° C.) was added portionwise pyridinium chlorochromate (PCC) (2.22 g, 10.29 mmol). Reaction was stirred at ambient temperature for 4 hours. Reaction was diluted with CH2Cl2 and filtered through a pad of celite and washed with CH2Cl2. After evaporation of solvent, crude product was silica-column chromatographed (Biotage) using Acetone:Hexane as an eluent to yield 5-fluoro-1H-indole-2-carbaldehyde 47 (0.627 g, 41% yield).

Yield

41%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)

![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)